Methyl N-Boc-2-oxopiperidine-3-carboxylate
Overview
Description
“Methyl N-Boc-2-oxopiperidine-3-carboxylate” is a chemical compound with the CAS Number: 400073-68-9 . It has a molecular weight of 257.29 and its IUPAC name is 1-(tert-butyl) 3-methyl 2-oxopiperidine-1,3-dicarboxylate . It is a versatile and important compound that has a wide range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “Methyl N-Boc-2-oxopiperidine-3-carboxylate” is C12H19NO5 . The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
“Methyl N-Boc-2-oxopiperidine-3-carboxylate” is a colorless oil . The predicted boiling point is 377.1±35.0 °C at 760 Tor .Scientific Research Applications
“Methyl N-Boc-2-oxopiperidine-3-carboxylate” is used in the synthesis of novel c-Met inhibitors .
Application Summary
c-Met is a transmembrane receptor tyrosine kinase (RTK). Upon binding of its endogenous ligand hepatocyte growth factor (HGF), c-Met receptor undergoes dimerization and triggers signal transducers to mediate a variety of cellular responses such as cell growth, invasion, migration, and survival . Aberrant forms of this pathway have frequently been observed in a variety of human solid tumors and hematologic malignancies . Therefore, c-Met has been pursued as an attractive anticancer drug target .
Experimental Procedures
A series of compounds containing a novel 3-carboxypiperidin-2-one scaffold based on the lead structure BMS-777607 were designed, synthesized, and evaluated for their c-Met kinase inhibition and cytotoxicity against MKN45 cancer cell lines .
Results
The results indicated that five compounds exhibited significant inhibitory effect on c-Met with IC50 values of 8.6−81 nM and four compounds showed potent inhibitory activity against MKN45 cell proliferation, with IC50s ranging from 0.57−16 μM .
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBUILFJIXXYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-2-oxopiperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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